Lipophilicity Gain vs. Non-Fluorinated Parent
The 5-fluoro substitution on the pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold increases the calculated LogP from 0.50 (non-fluorinated parent, CAS 67058-74-6) to 1.40 (target compound, CAS 1067193-37-6), representing a 2.8-fold increase in octanol-water partition coefficient . This shift is consistent with the established role of fluorine in modulating lipophilicity without substantially altering molecular size or TPSA (both compounds share TPSA = 65.98 Ų) [1]. The increased LogP is expected to enhance passive membrane permeability of downstream derivatives, a critical parameter in CNS drug discovery and intracellular target engagement [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.40 (5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, CAS 1067193-37-6) |
| Comparator Or Baseline | LogP = 0.50 (1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, non-fluorinated parent, CAS 67058-74-6) |
| Quantified Difference | ΔLogP = +0.90 (2.8-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from Chemsrc and Leyan technical datasheets; TPSA = 65.98 Ų for both compounds |
Why This Matters
A 2.8-fold higher LogP while retaining identical TPSA and hydrogen-bonding capacity provides medicinal chemists with a differentiated lipophilicity window for optimizing membrane permeability without sacrificing aqueous solubility.
- [1] Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 5822–5880. DOI: 10.1021/acs.jmedchem.7b01788. View Source
